Home > Products > Screening Compounds P6868 > 3-{2-[(3-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
3-{2-[(3-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile -

3-{2-[(3-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

Catalog Number: EVT-4681776
CAS Number:
Molecular Formula: C22H16FNO3S
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Williamson ether synthesis: Reacting 2-bromo-phenol with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate would yield 1-bromo-2-[(3-fluorobenzyl)oxy]benzene. []
  • Introduction of the phenylsulfonyl group: Reacting the previous intermediate with phenylsulfinic acid or a suitable derivative in the presence of a mild oxidant would install the phenylsulfonyl group, yielding the final compound. []
Chemical Reactions Analysis
  • Michael Addition: Nucleophiles like amines, thiols, and enolates can add across the double bond, leading to the formation of various Michael adducts. []
  • Diels-Alder Reactions: The compound could potentially act as a dienophile in Diels-Alder reactions with suitable dienes, providing access to complex cyclic structures. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

    Compound Description: Lapatinib is a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [, ] It is a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1. [] Lapatinib shows low brain penetration, which is influenced by efflux transporters at the blood-brain barrier. [, ]

N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine

    Compound Description: This compound is a key intermediate in the synthesis of lapatinib and other quinazoline derivative anti-cancer drugs. [, ] It can undergo Suzuki cross-coupling reactions to introduce various substituents at the 6-position of the quinazoline ring. []

N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine

    Compound Description: This compound is a specific impurity identified during the synthesis of lapatinib. [] It can be further converted to lapatinib via reduction with NaBH(OAc)3. []

Bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine

    Compound Description: This compound is another identified impurity arising during lapatinib synthesis. [] It likely forms from the reaction of the intermediate, N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine, with 2-(methylsulfonyl)ethylamine. []

2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l)

    Compound Description: Compound 6l is a potent butyrylcholinesterase (BChE) inhibitor with a half maximal inhibitory concentration (IC50) value of 1.00±0.07. [] It acts as a mixed inhibitor, binding to both the anionic catalytic site and peripheral anionic site (PAS) of BChE. [] The methoxy group on the central phenyl ring plays a significant role in its interaction with the PAS. []

(E)-5-[(4-Fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h)

    Compound Description: This resveratrol derivative demonstrates potential as a multifunctional agent for treating Parkinson's disease. [] It exhibits excellent monoamine oxidase-B (MAO-B) inhibition (IC50=8.43×10−3 μM), high antioxidant activity, good metal-chelating ability, appropriate blood-brain barrier permeability, significant neuroprotective effects, and notable anti-neuroinflammatory activity. []

(S)-1-(4-((3-Fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3)

    Compound Description: Compound C3 is a potent and selective monoamine oxidase-B (MAO-B) inhibitor identified through a fragment-based design strategy. [] It exhibits greater potency and selectivity than safinamide, a promising drug candidate for regulating MAO-B. [] The selectivity of C3 is attributed to a steric clash caused by the residue difference of Phe208 (MAO-A) and Ile199 (MAO-B). []

N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769)

    Compound Description: YM-244769 is a novel, potent Na+/Ca2+ exchange (NCX) inhibitor. [] It preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3 (IC50 = 18 nM). [] The α-2 region in NCX1 plays a key role in its differential drug response compared to NCX3. [] YM-244769 offers neuroprotective potential by suppressing hypoxia/reoxygenation-induced cell damage, primarily through NCX3 inhibition. []

3-(4-amino-5-cyclopropylpyrimidine-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine (BAY 41-2272)

    Compound Description: BAY 41-2272 functions as a NO-independent soluble guanylyl cyclase (sGC) activator. [] It achieves this by targeting the heme-binding region of sGC. [] BAY 41-2272 displays synergistic sGC activation with coactivators like dicyanocobinamide (CN2-Cbi). [] This synergy leads to enhanced cGMP levels and vasorelaxation. []

Properties

Product Name

3-{2-[(3-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-[(3-fluorophenyl)methoxy]phenyl]prop-2-enenitrile

Molecular Formula

C22H16FNO3S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H16FNO3S/c23-19-9-6-7-17(13-19)16-27-22-12-5-4-8-18(22)14-21(15-24)28(25,26)20-10-2-1-3-11-20/h1-14H,16H2/b21-14+

InChI Key

LQNHBTRXNJYPGO-KGENOOAVSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)F)C#N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)F)C#N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2OCC3=CC(=CC=C3)F)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.